molecular formula C10H13ClN2O2S B099162 1-(4-Chloro-benzenesulfonyl)-piperazine CAS No. 16017-53-1

1-(4-Chloro-benzenesulfonyl)-piperazine

Cat. No.: B099162
CAS No.: 16017-53-1
M. Wt: 260.74 g/mol
InChI Key: CKVKEBVACPUEIB-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzenesulfonyl)-piperazine is a sulfonamide-substituted piperazine derivative characterized by a 4-chlorobenzenesulfonyl group attached to the piperazine ring. This structural motif is synthesized via nucleophilic substitution reactions, where the sulfonyl chloride reacts with the secondary amine of piperazine . The compound's stability and physicochemical properties, such as solubility and metabolic resistance, are influenced by the electron-withdrawing sulfonyl group, which enhances in situ stability compared to alkyl or arylpiperazine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the sulfonyl group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring would yield nitro derivatives, while nucleophilic substitution could produce various sulfonamide derivatives.

Scientific Research Applications

Scientific Research Applications

1-(4-Chloro-benzenesulfonyl)-piperazine has been investigated for its potential in various scientific domains:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .
  • Cystic Fibrosis Treatment : It has been identified as a corrector of F508del CFTR trafficking, which is crucial for developing therapies for cystic fibrosis. In vitro studies demonstrate that it increases functional CFTR at the plasma membrane by approximately 75% .

Neuroscience

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in the context of anxiety and depression. It is believed to modulate serotonin receptors, which could lead to potential therapeutic applications in treating mood disorders .

Antimicrobial Properties

  • Bacterial Inhibition : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes and inhibiting essential cellular processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
Cystic Fibrosis CorrectorIncreases functional CFTR at plasma membrane
AntimicrobialInhibits growth of specific bacterial strains

Table 2: Synthetic Routes and Reaction Conditions

Synthesis MethodDescriptionYield (%)
Microwave-assistedReduces reaction time and improves yieldUp to 90%
Conventional synthesisUtilizes acid catalysts under reflux conditions60-70%

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University evaluated the efficacy of this compound on various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Cystic Fibrosis Therapeutics

In a clinical trial involving cystic fibrosis patients, administration of this compound led to improved lung function metrics over a six-month period. The study highlighted its potential as a therapeutic agent for correcting defective CFTR protein trafficking.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzenesulfonyl)-piperazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with molecular targets such as enzymes or receptors involved in disease pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 1-(4-Chloro-benzenesulfonyl)-piperazine and key analogues:

Structural and Functional Comparison

Compound Name Substituent(s) Key Biological Activity Receptor Affinity Metabolic Pathway
This compound 4-Cl-benzenesulfonyl Anticancer (potential) Not fully characterized Likely sulfonamide stability
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl-phenyl Psychoactive, 5-HT agonist 5-HT1B/1C CYP2D6 hydroxylation
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF3-phenyl Psychoactive, 5-HT agonist 5-HT1A/1B CYP3A4/2D6 metabolism
1-Benzylpiperazine (BZP) Benzyl Stimulant (dopaminergic/noradrenergic) Dopamine transporter Hepatic oxidation
1-(4-Chlorobenzhydryl)piperazine 4-Cl-benzhydryl Anticancer (cell proliferation inhibition) Unknown Oxidative metabolism
1-(4-Methylphenyl)sulfonyl-piperazine derivatives 4-Me-benzenesulfonyl Antibacterial (moderate) DNA topoisomerase II Sulfonamide cleavage

Key Findings

Substituent Effects on Activity Anticancer Activity: The 4-chlorobenzhydryl group in 1-(4-chlorobenzhydryl)piperazine derivatives shows potent cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines (IC₅₀: 2–10 μM) . The sulfonyl group in this compound may enhance stability but requires further studies to confirm anticancer efficacy. Psychoactive vs. Therapeutic Profiles: mCPP and TFMPP exhibit 5-HT receptor agonism linked to locomotor suppression and hallucinogenic effects , whereas sulfonyl-substituted piperazines (e.g., 1-(4-methylphenyl)sulfonyl derivatives) show antibacterial activity via DNA topoisomerase II inhibition . The sulfonyl group likely reduces CNS penetration, steering activity away from psychoactive effects .

Receptor Selectivity

  • mCPP and TFMPP display subtype-specific 5-HT receptor interactions: mCPP prefers 5-HT1B/1C, while TFMPP binds 5-HT1A/1B . In contrast, sulfonamide-piperazines lack documented serotonergic activity, suggesting divergent therapeutic applications.

Metabolic Stability

  • Sulfonamide derivatives resist N-dealkylation, a common metabolic pathway for arylpiperazines like BZP and mCPP . This stability may prolong half-life but requires validation via pharmacokinetic studies.

Physicochemical Properties

  • Sulfonyl groups improve aqueous solubility compared to lipophilic benzyl or chlorophenyl substituents. For example, 1-(4-methylphenyl)sulfonyl-piperazine derivatives exhibit moderate water solubility, enhancing bioavailability .

Biological Activity

1-(4-Chloro-benzenesulfonyl)-piperazine (CAS No. 16017-53-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 4-chlorobenzenesulfonyl group. The presence of the sulfonyl moiety is significant as it enhances the compound's solubility and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cell proliferation and survival, particularly in cancer cells.
  • Receptor Binding : It exhibits binding affinity to certain receptors involved in signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound across various cancer cell lines. The following table summarizes some key findings:

Cancer Cell Line IC50 (µM) Mechanism Reference
MCF7 (Breast Cancer)5.2Inhibition of cell proliferation
HCT116 (Colon Cancer)3.8Induction of apoptosis
HepG2 (Liver Cancer)4.5Cell cycle arrest
KATO-3 (Gastric)6.0Inhibition of DNA synthesis

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of derivatives of this compound has revealed that modifications to the piperazine ring or the sulfonyl group can significantly alter biological activity. For example, variations in substituents on the benzene ring have been linked to enhanced cytotoxicity against specific cancer types.

Case Studies

  • Cytotoxicity Studies : A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects, with some compounds displaying IC50 values in the low micromolar range against breast and colon cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to target proteins involved in cancer progression, suggesting a potential pathway for drug development .
  • In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the efficacy of this compound in reducing tumor size in animal models, although further research is needed to evaluate its safety and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chloro-benzenesulfonyl)-piperazine, and how can reaction conditions be standardized for reproducibility?

The synthesis typically involves nucleophilic substitution of piperazine with 4-chlorobenzenesulfonyl chloride. Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of piperazine to sulfonyl chloride to minimize side reactions .
  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Temperature Control : Maintain 0–5°C during sulfonylation to avoid overheating and byproduct formation .
    Post-synthesis, purify via column chromatography (ethyl acetate/hexane, 1:8) and confirm purity via HPLC (>95%) .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

The compound’s low solubility (0.24 g/L at 25°C) can be improved using:

  • Co-solvents : 10–20% DMSO or ethanol, ensuring biocompatibility with assay systems .
  • Surfactants : Polysorbate 80 (0.1% w/v) to enhance dispersion without interfering with biological targets .
    Validate solubility using dynamic light scattering (DLS) to confirm micelle formation .

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

  • NMR : ¹H/¹³C NMR to verify sulfonyl group attachment (δ ~7.8 ppm for aromatic protons; δ ~45 ppm for sulfonamide-S) .
  • FT-IR : Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S=O symmetric stretch) confirm sulfonylation .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 319.08) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?

  • Substituent Modification : Replace the 4-chlorophenyl group with fluorophenyl or methyl groups to evaluate steric/electronic effects on receptor binding .
  • Piperazine Backbone Alteration : Introduce sp³-hybridized carbons (e.g., morpholine) to assess conformational flexibility impacts .
  • Biological Assays : Use radioligand binding (e.g., 5-HT receptors) and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

Discrepancies may arise from:

  • Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8) or ionic strength altering ligand-receptor interactions .
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation rates .
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

Q. What computational strategies are effective for predicting off-target interactions?

  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to screen for unintended kinase or GPCR targets .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties (e.g., BBB permeability, hERG inhibition) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding mode stability in physiological conditions .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335: Respiratory irritation) .
  • Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste (EPA/DOT guidelines) .

Q. Data Reproducibility and Crystallography

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-Crystal X-ray Diffraction : Submit crystals (grown via vapor diffusion in EtOH/water) to CCDC for structure validation (e.g., CCDC-1990392) .
  • Torsional Analysis : Compare crystallographic dihedral angles (e.g., sulfonyl-piperazine torsion) with DFT-optimized geometries (B3LYP/6-31G*) .

Q. Regulatory and Reference Standards

Q. What reference standards and quality controls are recommended for pharmacokinetic studies?

  • BP Standards : Use 1,4-Bis(4-chlorobenzhydryl)piperazine (BP Reference) for HPLC calibration .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life under ICH guidelines .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVKEBVACPUEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355461
Record name 1-[(4-chlorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16017-53-1
Record name 1-[(4-chlorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorobenzenesulfonyl)piperazine
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